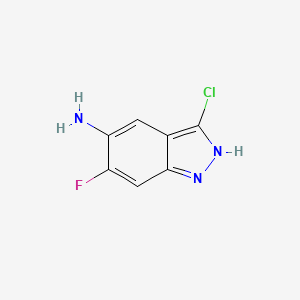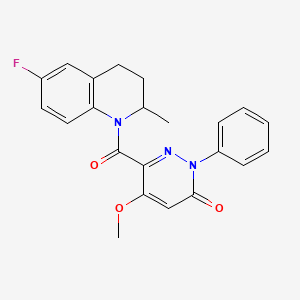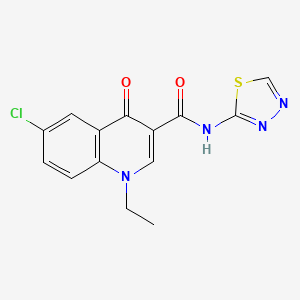![molecular formula C19H21ClF3N5O3S B2569325 4-[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]-N-[4-(Dimethylsulfamoyl)phenyl]piperazin-1-carboxamid CAS No. 692733-09-8](/img/structure/B2569325.png)
4-[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]-N-[4-(Dimethylsulfamoyl)phenyl]piperazin-1-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H21ClF3N5O3S and its molecular weight is 491.91. The purity is usually 95%.
BenchChem offers high-quality 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Zukünftige Perspektiven: Laufende Forschung kann neue Anwendungen von TFMP-Derivaten im Pflanzenschutz aufdecken .
- Mechanismus: Die Kombination der einzigartigen Eigenschaften von Fluor und der Pyridinstruktur trägt wahrscheinlich zu ihrer biologischen Aktivität bei .
- Potenzielle Erweiterungen: Laufende Forschung kann zusätzliche veterinärmedizinische Anwendungen für TFMP-Derivate aufdecken .
- Synthetische Methoden: Forscher verwenden verschiedene Methoden, um TFMP-Gruppen in andere Moleküle einzuführen, einschließlich Austauschreaktionen zwischen Chlor- und Fluoratomen .
Pflanzenschutzmittel und Pflanzenschutz
Pharmazeutika
Veterinärprodukte
Zwischenprodukt in der organischen Synthese
Materialchemie
Zusammenfassend lässt sich sagen, dass 4-[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]-N-[4-(Dimethylsulfamoyl)phenyl]piperazin-1-carboxamid vielfältige Anwendungen in den Bereichen Pflanzenschutzmittel, Pharmazeutika, Veterinärprodukte, organische Synthese und Materialchemie aufweist. Seine einzigartige Struktur und seine Eigenschaften machen es zu einem faszinierenden Thema für laufende Forschung und Entwicklung . Wenn Sie weitere Einzelheiten zu einem bestimmten Aspekt wünschen, fragen Sie einfach!
Wirkmechanismus
Target of Action
The primary target of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide interacts with its target, the bacterial PPTases, by inhibiting their activity .
Biochemical Pathways
The inhibition of bacterial PPTases by 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide affects the secondary metabolism of bacteria . This results in the attenuation of the production of certain metabolites that are dependent on the activity of PPTases .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide have been studied both in vitro and in vivo . These studies have demonstrated the potential utility of this compound as a small-molecule inhibitor .
Result of Action
The result of the action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide is the thwarting of bacterial growth . This is achieved through the attenuation of secondary metabolism and the inhibition of bacterial PPTases .
Action Environment
The action, efficacy, and stability of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide can be influenced by environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli
Biochemische Analyse
Biochemical Properties
The compound, 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide, plays a significant role in biochemical reactions . It has been found to inhibit bacterial phosphopantetheinyl transferases (PPTases), enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence . The compound interacts with these enzymes, leading to the attenuation of secondary metabolism and thwarting bacterial growth .
Cellular Effects
In terms of cellular effects, 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide exhibits antibacterial activity . It influences cell function by attenuating the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . This compound also shows antibacterial activity against methicillin-resistant Staphylococcus aureus .
Molecular Mechanism
The molecular mechanism of action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide involves the inhibition of bacterial PPTases . This inhibition occurs at the molecular level, where the compound binds to these enzymes, leading to the attenuation of secondary metabolism and thwarting bacterial growth .
Temporal Effects in Laboratory Settings
It has been observed that the compound’s antibacterial activity persists over time .
Metabolic Pathways
Given its inhibitory effect on bacterial PPTases, it is likely that the compound interacts with these enzymes in the metabolic pathway .
Eigenschaften
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClF3N5O3S/c1-26(2)32(30,31)15-5-3-14(4-6-15)25-18(29)28-9-7-27(8-10-28)17-16(20)11-13(12-24-17)19(21,22)23/h3-6,11-12H,7-10H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFURCFKJZWHAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClF3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopentyl-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2569246.png)

![3-{4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B2569250.png)
![3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2569251.png)
![7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2569253.png)
![Ethyl 2-(4-(benzylsulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2569254.png)


![N-(1-Cyanocyclohexyl)-2-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]acetamide](/img/structure/B2569259.png)
![1-[4-(Bromomethyl)phenoxy]-3-methylbenzene](/img/structure/B2569260.png)
![2-(3-Aminophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B2569261.png)
![N-(2,5-dimethylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2569263.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2569264.png)
